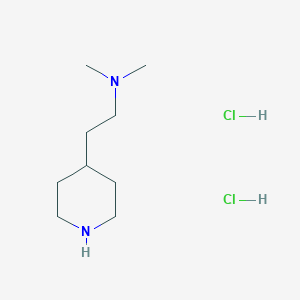

N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride

Description

Chemical Structure and Properties: N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride (CAS 91551-52-9) is a piperidine derivative with the molecular formula C₉H₂₂Cl₂N₂ and a molecular weight of 229.19 g/mol . The compound features a dimethylaminoethyl group attached to the piperidin-4-yl ring, stabilized as a dihydrochloride salt to enhance solubility and stability for pharmaceutical applications. Its synthesis likely involves alkylation or reductive amination strategies, similar to other piperidine-based compounds (e.g., fentanyl analogs) .

Properties

IUPAC Name |

N,N-dimethyl-2-piperidin-4-ylethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c1-11(2)8-5-9-3-6-10-7-4-9;;/h9-10H,3-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAANHSFIXZSURN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1CCNCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride typically involves the reaction of piperidine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as crystallization or distillation to obtain the pure compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure the complete conversion of reactants to the desired product. The final product is then purified using techniques such as recrystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides or alkoxides are used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of N,N-Dimethyl-2-(piperidin-4-yl)ethanamine.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, facilitating the development of various chemical compounds through reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

This compound plays a significant role in biological studies, particularly in the exploration of neurotransmitter analogs. It is used in receptor binding assays to investigate interactions between neurotransmitters and their respective receptors, providing insights into neurological functions and potential therapeutic targets.

Medicine

In medicinal chemistry, this compound is under investigation for its therapeutic effects. It acts as a precursor in synthesizing pharmaceutical compounds that may have applications in treating various neurological disorders.

Industrial Applications

The compound is also employed in the production of agrochemicals and other industrial chemicals, highlighting its versatility beyond academic research.

Case Study 1: Neurotransmitter Interaction

A study investigating the binding affinity of this compound to dopamine receptors demonstrated significant potential for modulating dopaminergic pathways. The results indicated that this compound could serve as a lead structure for developing new treatments for dopamine-related disorders such as Parkinson's disease.

Case Study 2: Synthesis of Pharmaceutical Compounds

Research focusing on synthesizing novel analgesics utilized this compound as an intermediate. The study reported successful modifications leading to compounds with enhanced efficacy and reduced side effects compared to existing analgesics.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives

N-(4-Methylbenzyl)-1-(piperidin-2-yl)methanamine Hydrochloride

- Structure : Incorporates a piperidin-2-yl ring and a 4-methylbenzyl group.

- Key Differences : The substitution at the piperidine ring (position 2 vs. 4) and the benzyl group alter pharmacokinetics. Piperidin-2-yl derivatives often exhibit distinct receptor-binding profiles compared to piperidin-4-yl analogs .

- Application : Likely explored for CNS activity due to the piperidine scaffold’s prevalence in neuroactive drugs.

Fentanyl Analogs (e.g., para-Methylfentanyl)

- Structure : Features a phenylethyl group attached to piperidin-4-yl, with a propanamide substituent.

- Key Differences: The propanamide group in fentanyl analogs enhances µ-opioid receptor affinity, whereas the dimethylaminoethyl group in the target compound may favor interactions with histamine or serotonin receptors .

Ethanolamine Derivatives

Diphenhydramine Hydrochloride

- Structure: Contains a benzhydryl ether linked to a dimethylaminoethyl group.

- Key Differences : The benzhydryl moiety in diphenhydramine confers potent antihistaminic activity, while the piperidin-4-yl group in the target compound may reduce sedative effects .

- Pharmacology : Diphenhydramine is a first-generation antihistamine, whereas the target compound’s activity remains speculative.

Doxylamine Impurity C (Dihydrochloride)

- Structure : N,N-Dimethyl-2-[(1RS)-1-phenyl-1-(pyridin-2-yl)methoxy]ethanamine dihydrochloride.

Indole and Triazole Derivatives

Rizatriptan

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds

| Compound | Molecular Weight (g/mol) | Core Structure | Salt Form | Pharmacological Class |

|---|---|---|---|---|

| Target Compound | 229.19 | Piperidin-4-yl | Dihydrochloride | CNS (Theoretical) |

| Diphenhydramine HCl | 291.82 | Benzhydryl ether | Hydrochloride | Antihistamine |

| Doxylamine Impurity C | 379.29 | Phenyl-pyridinyl ether | Dihydrochloride | Antihistamine impurity |

| Rizatriptan | 269.37 | Indole-triazole | Free base | Serotonin receptor agonist |

| para-Methylfentanyl | 352.51 | Piperidin-4-yl | Free base | Opioid analgesic |

Key Observations:

Solubility : Dihydrochloride salts (e.g., target compound, doxylamine impurities) exhibit higher aqueous solubility than free bases, critical for drug formulation .

Stability: Piperidine derivatives with electron-withdrawing groups (e.g., dimethylaminoethyl) may resist oxidative degradation better than benzhydryl ethers .

Synthesis : Reductive amination and alkylation are common for piperidine derivatives, while indole/triazole compounds require multi-step heterocyclic synthesis .

Regulatory and Industrial Relevance

- Pharmaceutical Impurities : Compounds like the target molecule and doxylamine impurities are monitored as degradation products or synthetic byproducts in antihistamines .

- Quality Control : Reference standards for similar compounds (e.g., diphenhydramine HCl) are rigorously characterized to meet pharmacopeial guidelines .

Biological Activity

N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride, also known as a piperidine derivative, is a compound that has garnered attention for its diverse biological activities. This article delves into the biological mechanisms, pharmacological applications, and relevant research findings associated with this compound.

- Molecular Formula : C9H22Cl2N2

- Molecular Weight : 229.19 g/mol

- Chemical Structure : The compound features a piperidine ring substituted with two methyl groups on the nitrogen atom, enhancing its lipophilicity and receptor binding capabilities.

The biological activity of this compound primarily involves its interaction with various receptors and enzymes. It is known to modulate the activity of neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neuronal signaling and synaptic plasticity.

Key Interactions:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound exhibits significant affinity for α4β2* nAChR subtypes, which are implicated in cognitive functions and neuroprotection .

- Receptor Binding : Binding studies indicate that this compound can effectively compete with acetylcholine at these sites, leading to potential therapeutic implications in neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the biological activities and findings related to this compound:

Case Studies and Research Findings

- Cognitive Enhancement : A study explored the effects of this compound on memory retention in animal models. Results indicated improved performance in memory tasks, correlating with increased nAChR activity .

- Pain Management : In preclinical trials, this compound demonstrated analgesic properties comparable to standard pain medications. Its mechanism was linked to modulation of pain pathways via nAChRs, suggesting a novel approach for pain relief strategies .

- Cancer Research : Research highlighted the compound's ability to downregulate c-MYC, a gene frequently overexpressed in cancers. This effect was observed in Burkitt’s lymphoma cell lines, indicating its potential role as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride?

- Methodology : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, reacting 4-piperidinyl ethanamine with methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in acetone) yields the tertiary amine, followed by HCl treatment to form the dihydrochloride salt . Purification often involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). Purity validation requires HPLC (C18 column, 0.1% TFA in H₂O/MeCN) with UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation : Use ¹H/¹³C NMR (D₂O or DMSO-d₆) to confirm the piperidine ring protons (δ 3.0–3.5 ppm) and dimethylamino group (singlet at δ 2.2–2.4 ppm). High-resolution mass spectrometry (HRMS) in ESI+ mode validates the molecular ion [M+H]⁺ .

- Purity Assessment : Reverse-phase HPLC with a C8 column (gradient: 5–95% MeCN in 0.1% formic acid) identifies impurities <0.1% .

- Salt Form Confirmation : Elemental analysis (C, H, N, Cl) confirms the 1:2 stoichiometry of the dihydrochloride .

Q. How does the dihydrochloride salt form influence solubility and stability in aqueous buffers?

- Methodology : The dihydrochloride form enhances aqueous solubility (e.g., >40 µg/mL at pH 7.4) compared to the free base, as confirmed by equilibrium solubility assays in PBS . Stability studies (25°C, 40% RH) over 6 months show no degradation via HPLC, but hygroscopicity requires storage in desiccators with silica gel .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Validation : Replicate assays (e.g., kinase inhibition IC₅₀) across multiple cell lines (HEK293, HeLa) to rule out cell-type-specific effects .

- Metabolite Interference : Use LC-MS/MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to observed discrepancies .

- Structural Analog Comparison : Benchmark against analogs like N-benzyl-N-methylpiperidin-4-amine dihydrochloride to isolate substituent-specific effects .

Q. What experimental designs are recommended to study its mechanism as a potential enzyme inhibitor?

- Methodology :

- Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to identify primary targets. Follow-up with X-ray crystallography (e.g., PDB deposition) to map binding interactions .

- Cellular Pathway Analysis : Combine RNA-seq (to track downstream gene expression) and phosphoproteomics (to identify inhibited phosphorylation sites) .

- In Vivo Validation : Administer the compound in rodent models (e.g., xenografts) with pharmacokinetic monitoring (plasma t₁/₂, brain penetration) to correlate target engagement with efficacy .

Q. Which computational approaches predict the pharmacokinetic and toxicological profiles of this compound?

- Methodology :

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .

- Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity (e.g., mitochondrial dysfunction) and hERG channel inhibition risks .

- Molecular Dynamics (MD) Simulations : Simulate binding stability (100 ns trajectories) to prioritize analogs with optimal target residence times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.